
2-Penten-3-ol, 2,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Penten-3-ol, 2,4-dimethyl- is an organic compound with the molecular formula C7H14O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a pentene backbone with two methyl groups at the 2nd and 4th positions
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 2-Penten-3-ol, 2,4-dimethyl- involves the Grignard reaction. This process typically starts with the reaction of an alkyl or aryl magnesium halide (Grignard reagent) with an aldehyde or ketone. For instance, the reaction of 2,4-dimethyl-2-pentene with formaldehyde followed by hydrolysis can yield the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 2,4-dimethyl-1-pentene. This two-step process includes the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base to form the alcohol.
Industrial Production Methods: Industrial production of 2-Penten-3-ol, 2,4-dimethyl- may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for yield and efficiency. These methods are scaled up using industrial reactors and continuous flow systems to meet commercial demand.
Types of Reactions:
Oxidation: 2-Penten-3-ol, 2,4-dimethyl- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: SOCl2, PBr3
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
科学的研究の応用
2-Penten-3-ol, 2,4-dimethyl- has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-Penten-3-ol, 2,4-dimethyl- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its effects in biological systems may be mediated through interactions with enzymes and receptors, influencing metabolic and signaling pathways.
類似化合物との比較
- 2,3-Dimethyl-2-butanol
- 2,4-Dimethyl-3-pentanol
- 2,4-Dimethyl-1-pentanol
Comparison: 2-Penten-3-ol, 2,4-dimethyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
113249-34-6 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC名 |
2,4-dimethylpent-2-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h5,8H,1-4H3 |
InChIキー |
ARVPHQHUOXENAV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


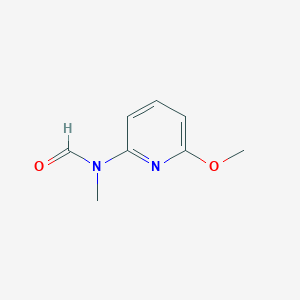

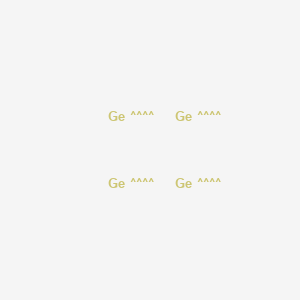


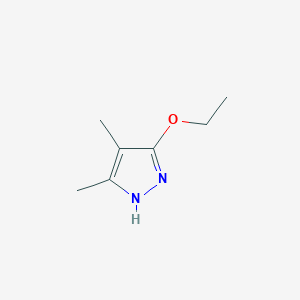
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)
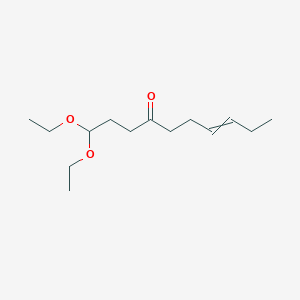

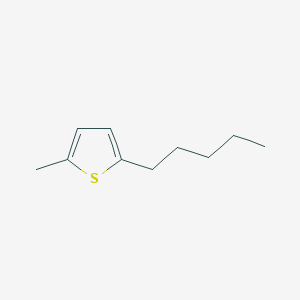
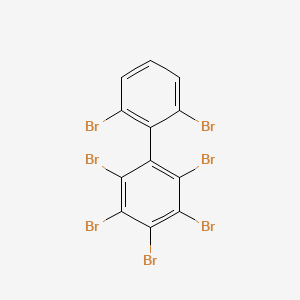

![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)

